![molecular formula C9H13N5 B14699168 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 23127-13-1](/img/structure/B14699168.png)
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazine derivatives. . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazolopyrazine derivatives .
Scientific Research Applications
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By binding to these kinases, the compound can disrupt their signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be compared with other triazolopyrazine derivatives, such as:
5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine: Similar structure but with a chlorine substituent, which may alter its biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolopyrazine derivative with different substituents, leading to distinct biological properties.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines with 4-oxo-pyridazinone moieties: These compounds have shown potential as c-Met kinase inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
23127-13-1 |
|---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C9H13N5/c1-3-4-7-8-12-13-9(10)14(8)5-6(2)11-7/h5H,3-4H2,1-2H3,(H2,10,13) |
InChI Key |
WFPKROAQWOOZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CN2C1=NN=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


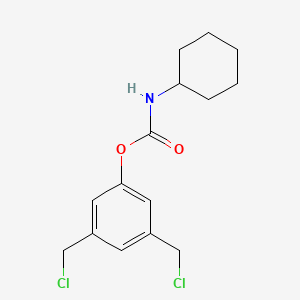


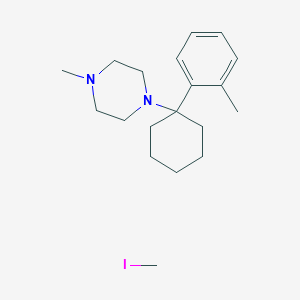
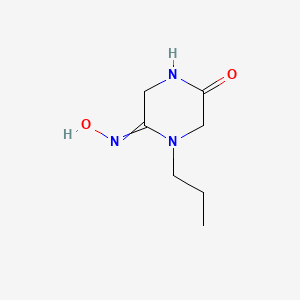


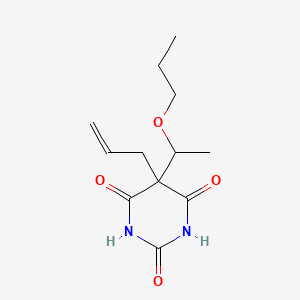

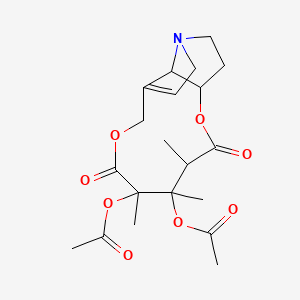
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
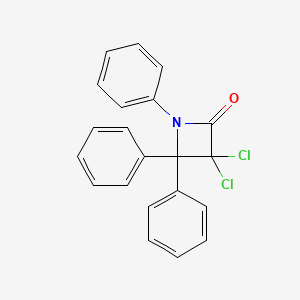

![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)
